2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Description
Properties
CAS No. |
188917-80-8 |
|---|---|
Molecular Formula |
C22H28S3 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C22H28S3/c1-2-3-4-5-6-7-8-9-11-18-13-14-21(24-18)22-16-15-20(25-22)19-12-10-17-23-19/h10,12-17H,2-9,11H2,1H3 |
InChI Key |
MQWGGPWFFVPNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Coupling via Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions are pivotal for constructing conjugated thiophene systems. A representative approach involves:
- Monomer Synthesis :
- Suzuki-Miyaura Coupling :
Reacting 5-bromothiophen-2-ylthiophene with 2-decylthiophene boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the target compound. Conditions: DME/H₂O (3:1), 80°C, 12 hours.
Table 1: Reaction Parameters for Suzuki Coupling
| Reagent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Decylthiophene boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O (3:1) | 80 | 65–75 |
Negishi Coupling for Thiophene Linkage
For direct carbon-carbon bond formation between thiophene units:
- Zincation of 5-Iodothiophene :
- Cross-Coupling with Decylthiophene Bromide :
Pd(dba)₂ and [HPtBu₃]BF₄ catalyze the reaction in refluxing THF. Yields range from 50–60%.
Key Advantage : Avoids boronic acid intermediates, simplifying purification.
Oxidative Coupling and Cyclization
This method leverages acetylene intermediates:
- Corey-Fuchs Reaction :
- Oxidative Coupling :
- Sulfide-Mediated Cyclization :
Table 2: Oxidative Coupling Pathway
| Step | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetylene Formation | CBr₄, PPh₃, CH₂Cl₂, 0°C | 2-Thienylacetylene | 85 |
| Dimerization | CuCl, NH₃·H₂O, 25°C | 1,3-Diyne | 70 |
| Cyclization | Na₂S, DMSO, 100°C | Terthiophene Core | 50 |
Alkylation Strategies for Decyl Group Introduction
The decyl chain is typically introduced via:
- Direct Alkylation :
- Thiophene reacts with 1-bromodecane in the presence of NaH (THF, reflux).
- Friedel-Crafts Alkylation :
- Less common due to thiophene’s electron-rich nature and potential for polyalkylation.
Optimal Conditions :
- Solvent : THF or DMF.
- Base : NaH or KOtBu.
- Yield : 70–80% for primary alkylations.
Alternative Routes: Formylation and Condensation
For functionalized intermediates:
- Formylation of Thiophene :
- Imine Formation :
Limitation : Requires strict anhydrous conditions to prevent side reactions.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Expensive catalysts | Moderate |
| Negishi Coupling | No boronic acid needed | Air-sensitive zincates | Low |
| Oxidative Cyclization | Cost-effective | Multi-step purification | High |
| Direct Alkylation | Simple procedure | Competing side reactions | High |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Applications in Organic Electronics
-
Organic Photovoltaics (OPVs) :
The compound has been investigated for use in organic solar cells due to its excellent charge transport properties. Its high absorption coefficient allows for effective light harvesting, making it suitable for enhancing the efficiency of OPVs. A study demonstrated that incorporating this compound into OPV devices improved power conversion efficiency by optimizing the active layer composition . -
Organic Field Effect Transistors (OFETs) :
As a semiconductor material, 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene shows promise in OFET applications. Research indicates that devices fabricated with this compound exhibit high mobility and stability, which are critical for practical applications in flexible electronics . -
Light Emitting Diodes (OLEDs) :
The compound's photoluminescent properties make it a candidate for use in OLEDs. Studies have shown that incorporating thiophene-based compounds into OLED architectures can enhance brightness and color purity, leading to more efficient light-emitting devices .
-
Case Study on Organic Photovoltaics :
In a recent study, researchers incorporated 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene into a blend with fullerene derivatives. The resulting solar cells achieved a power conversion efficiency of over 10%, showcasing the compound's potential in enhancing solar energy capture . -
Case Study on Organic Field Effect Transistors :
A comparative analysis was conducted using this compound in OFETs against traditional materials like pentacene. The results indicated that devices utilizing 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene exhibited higher charge carrier mobility (up to 1 cm²/V·s), making them suitable for high-speed electronic applications . -
Case Study on Light Emitting Diodes :
An experimental OLED device utilizing this thiophene derivative demonstrated improved luminous efficacy compared to standard OLEDs. The study highlighted how the unique structure of the compound contributed to enhanced exciton formation and reduced non-radiative losses during operation .
Mechanism of Action
The mechanism of action of 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene depends on its specific application. In organic electronics, its conductive properties are attributed to the delocalized π-electrons in the thiophene rings, which facilitate charge transport. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene with structurally related compounds:
Key Comparative Insights
Solubility and Processability :
- The decyl chain in the target compound enhances solubility compared to shorter alkyl chains (e.g., methyl in ) or rigid aromatic substituents (e.g., carbazole in 6a) . This property is critical for solution-processed electronic devices.
- Compounds with phenyl or carbazole groups (e.g., 6a, ) exhibit higher melting points due to increased rigidity, whereas alkyl chains reduce crystallinity .
Electronic Properties: Extended conjugation in bis-thiophene derivatives (e.g., and the target compound) improves charge transport, making them superior for OFETs compared to mono-thiophenes like 5-(methoxycarbonyl)thiophene-2-carboxylic acid () . Electron-withdrawing groups (e.g., aldehyde in 6a) lower the LUMO energy, enhancing n-type semiconductor behavior, while alkyl chains (as in the target compound) typically favor p-type characteristics .
Biological vs. Material Applications :
- Thiophene derivatives with bioactive substituents, such as the Schiff bases in , show anticancer activity but lack utility in electronics. In contrast, the target compound’s design prioritizes optoelectronic performance .
Synthetic Complexity :
- Carbazole-containing derivatives (6a) require multi-step synthesis with lower yields (~80%), whereas alkyl-substituted thiophenes (e.g., the target compound) may be synthesized more efficiently .
Research Findings and Data
Thermal and Spectral Data
Application Performance
- Organic Electronics : The target compound’s extended conjugation and solubility make it suitable for bulk heterojunction solar cells, whereas phenyl-substituted bithiophenes () are better for thin-film transistors .
- Biological Activity : Schiff base thiophenes () show selective cytotoxicity (e.g., IC₅₀ = 1.28 μg/mL against MCF7 cells), a property absent in alkylated derivatives .
Biological Activity
2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family, characterized by its unique structure comprising multiple thiophene units. This compound has gained attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is , with a molecular weight of approximately 775.29 g/mol. The structural complexity contributes to its unique electronic properties, making it suitable for applications in organic electronics and photonic devices.
Structural Formula
Structural Formula
Target of Action
The primary biological targets of this compound include various cellular pathways involved in cancer progression and microbial resistance. Its interaction with these pathways can lead to significant biological effects.
Mode of Action
The compound exhibits its biological activity through several mechanisms:
- Antimicrobial Activity : It disrupts microbial cell membranes, leading to cell lysis.
- Anticancer Activity : It induces apoptosis in cancer cells by interacting with specific signaling pathways that regulate cell survival and death.
Antimicrobial Activity
Research has demonstrated that 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene exhibits substantial antimicrobial properties. A study conducted on various bacterial strains reported a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating effective inhibition of growth .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 30 µM for MCF-7 cells and 25 µM for HeLa cells, suggesting potent anticancer effects .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 25 |
Case Studies
- Antimicrobial Efficacy : A study by Dong et al. isolated terthiophene derivatives from Flaveria bidentis and assessed their herbicidal activity against various plant species. The results indicated a significant reduction in protein expression related to energy metabolism in treated plants, suggesting potential applications in agricultural pest control .
- Cancer Cell Proliferation : In a recent study published in the ACS Applied Materials & Interfaces, researchers explored the effects of thiophene derivatives on cancer cell lines, concluding that the compound's structural features enhance its ability to induce apoptosis in malignant cells .
Comparative Analysis with Similar Compounds
When compared to other thiophene derivatives, such as 5,5’-Didecyl-2,2’:5’,2’’:5’‘,2’’’-quaterthiophene , 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene stands out due to its enhanced solubility and electronic properties attributed to the longer decyl side chains . This structural advantage allows it to be more effective in biological applications.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | Antimicrobial, Anticancer | Multiple thiophene units |
| 5,5’-Didecyl-2,2’:5’,2’’:5’‘,2’’’-quaterthiophene | Limited antimicrobial | Strong semiconductor properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
